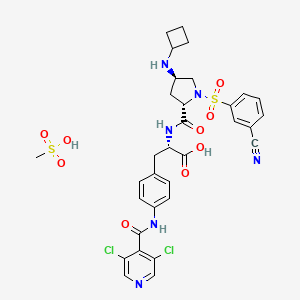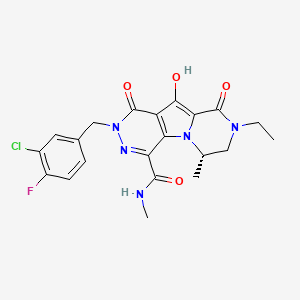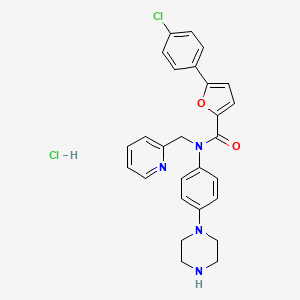
2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline”, also known as ML314, is a compound with the molecular formula C24H28N4O3 . It has a molecular weight of 420.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazoline core, a piperazine ring, and methoxyphenyl and cyclopropyl groups . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 420.5 g/mol, an XLogP3-AA of 4.1, and a topological polar surface area of 60 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds .
Applications De Recherche Scientifique
Synthesis and Characterization
Biological Activity and Therapeutic Potential
Research has highlighted the biological activity and therapeutic potential of quinazoline derivatives, including antitumor, antibacterial, and adrenergic blocking effects. A study by Wen Li and colleagues (2020) synthesized novel quinazoline derivatives containing piperazine moieties and observed potent antiproliferative activities against various cancer cell lines (Wen Li et al., 2020). The compound ML314, closely related to the compound , was discovered as a non-peptidic β-arrestin biased agonist for the neurotensin 1 receptor (NTR1), showing potential for treating addiction and exhibiting good brain penetration in rodents (Satyamaheshwar Peddibhotla et al., 2013).
Antimicrobial Properties
Quinazoline derivatives have also been studied for their antimicrobial properties. Anshul Kumar et al. (2021) synthesized Terazosin hydrochloride derivatives and tested their antibacterial activity against a variety of bacteria, demonstrating significant antibacterial activity (Anshul Kumar et al., 2021). Similarly, other studies have synthesized amide derivatives of quinolone, including quinazoline derivatives, and evaluated their antimicrobial activities against various bacterial and fungal strains (N. Patel et al., 2007).
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline, also known as ML314, is the Neurotensin 1 (NTR1) receptor . The NTR1 receptor plays a crucial role in the regulation of dopamine pathways in the brain .
Mode of Action
ML314 acts as a biased agonist of the NTR1 receptor . This means that ML314 selectively activates certain pathways downstream of the NTR1 receptor, while leaving others unaffected .
Biochemical Pathways
The recruitment of β-arrestin to the ntr1 receptor is known to regulate the receptor’s activity and mediate its internalization . This can affect various downstream signaling pathways, potentially leading to changes in neuronal activity and neurotransmitter release .
Pharmacokinetics
It is known to be soluble in dmso at a concentration of 20 mg/ml, suggesting good bioavailability
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline is known to interact with the neurotensin receptor 1 (NTR1). It acts as a biased agonist, inducing the recruitment of β-arrestin to NTR1 without triggering G-protein mediated calcium mobilization . This selective interaction with NTR1 suggests that this compound can modulate specific signaling pathways associated with this receptor, potentially influencing various physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with NTR1. The compound’s ability to recruit β-arrestin to the receptor without inducing G-protein mediated calcium mobilization highlights its unique mechanism of action . This biased agonism allows for the selective modulation of NTR1 signaling pathways, potentially leading to distinct physiological outcomes compared to traditional agonists that activate both β-arrestin and G-protein pathways.
Propriétés
IUPAC Name |
2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOAXMICIJCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does ML314 interact with the neurotensin receptor 1 (NTR1), and what are the downstream effects of this interaction?
A1: ML314 acts as a β-arrestin biased agonist of NTR1. [] This means that it binds to NTR1 and preferentially activates the β-arrestin signaling pathway over the traditional G protein-coupled pathway. [] Unlike traditional NTR1 agonists that induce calcium mobilization, ML314 does not elicit a significant response in calcium mobilization assays. [] This suggests that its therapeutic effects are mediated through β-arrestin signaling. []
Q2: What is known about the structure-activity relationship (SAR) of ML314?
A2: While the provided abstract does not detail specific SAR studies, it mentions that ML314 was discovered through medicinal chemistry optimization following a high-throughput screening campaign. [] This implies that modifications to the structure of initial screening hits were made to enhance their potency, selectivity, or other desirable properties. Further research exploring the SAR of ML314 would be valuable to understand the structural features essential for its activity and to guide the development of novel NTR1-targeting compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)




![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)

